molecular formula C18H19N3O4 B14157883 N-(4-acetylphenyl)-N~2~-(pyridin-3-ylmethyl)asparagine CAS No. 1261351-48-7

N-(4-acetylphenyl)-N~2~-(pyridin-3-ylmethyl)asparagine

Cat. No.: B14157883
CAS No.: 1261351-48-7
M. Wt: 341.4 g/mol
InChI Key: FFZNJKUGYGQAPX-UHFFFAOYSA-N
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Description

4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Amination: Introduction of the anilino group through nucleophilic substitution reactions.

    Acylation: Addition of the acetyl group via Friedel-Crafts acylation.

    Condensation: Formation of the butanoate backbone through aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate undergoes various chemical reactions, including:

    Oxidation: Conversion of the acetyl group to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the oxo group to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-acetylaniline: Shares the acetyl and anilino groups but lacks the butanoate and pyridinyl components.

    4-oxo-2-butanoic acid: Contains the oxo and butanoate groups but lacks the aromatic components.

    Pyridine-3-carboxylic acid: Contains the pyridinyl group but lacks the anilino and butanoate components.

Uniqueness

4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylazaniumyl)butanoate is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1261351-48-7

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

4-(4-acetylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

InChI

InChI=1S/C18H19N3O4/c1-12(22)14-4-6-15(7-5-14)21-17(23)9-16(18(24)25)20-11-13-3-2-8-19-10-13/h2-8,10,16,20H,9,11H2,1H3,(H,21,23)(H,24,25)

InChI Key

FFZNJKUGYGQAPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2

Origin of Product

United States

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